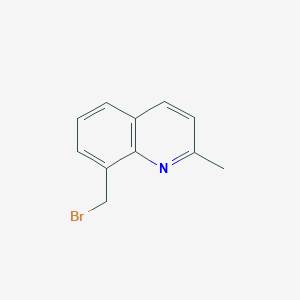
8-(Bromomethyl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)-2-methylquinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 8-(Bromomethyl)-2-methylquinoline exhibits promising biological activities, making it a valuable compound in medicinal chemistry. Its applications span several therapeutic areas:
- Anticancer Activity: Studies have shown that derivatives of quinoline, including this compound, can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cells such as HeLa and A549, with IC50 values indicating potent activity .
- Antimicrobial Properties: Quinoline derivatives are recognized for their antimicrobial effects. Research has documented their efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a scaffold for developing new antibacterial agents .
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit various enzymes linked to diseases such as Alzheimer's and cancer. For example, some derivatives have shown inhibition against acetylcholinesterase and butyrylcholinesterase, which are critical targets in neurodegenerative disease therapies .
Industrial Applications
Beyond its medicinal uses, this compound holds potential in various industrial applications:
- Organic Light Emitting Diodes (OLEDs): Quinoline derivatives are explored as electron carriers in OLEDs due to their favorable electronic properties . The unique structure of this compound could enhance the efficiency of these devices.
- Fluorescent Chemosensors: The compound's ability to bind metal ions may be exploited in designing chemosensors for environmental monitoring and detection applications .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 8-Bromoquinoline | Lacks the methyl group at the 2nd position | Different reactivity due to absence of methyl group |
| 6-Methylquinoline | Lacks the bromine atom at the 8th position | Affects chemical properties and biological activities |
| 5-Bromo-8-hydroxyquinoline | Contains hydroxyl group instead of bromomethyl | Different interaction profiles due to hydroxyl functionality |
| 7-Bromoquinolin-8-ol | Contains hydroxyl group | Distinctive reactivity compared to bromomethyl derivatives |
The combination of both bromine and methyl groups in this compound provides distinct chemical reactivity and biological properties that make it a valuable candidate for further research and development.
Case Studies
Several studies have documented the synthesis and application of quinoline derivatives:
- Anticancer Studies: A study reported that certain derivatives exhibited IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Efficacy: Research highlighted that compounds derived from similar structures demonstrated significant antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .
- Enzyme Inhibition Research: Investigations into enzyme inhibitors showed that modifications on the quinoline structure could lead to enhanced inhibitory effects on cholinesterases, crucial for treating Alzheimer's disease .
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
8-(bromomethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
SJORBFVWXKRXRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2CBr)C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














